molecular formula C10H22N2 B2630783 N'-cyclopentyl-N,N-dimethylpropane-1,3-diamine dihydrochloride CAS No. 955896-72-7

N'-cyclopentyl-N,N-dimethylpropane-1,3-diamine dihydrochloride

Cat. No.: B2630783
CAS No.: 955896-72-7
M. Wt: 170.3
InChI Key: VEYCTSADAZRBIS-UHFFFAOYSA-N
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Description

N’-cyclopentyl-N,N-dimethylpropane-1,3-diamine dihydrochloride is an organic compound with the molecular formula C10H24Cl2N2. It is a derivative of propane-1,3-diamine, where the nitrogen atoms are substituted with cyclopentyl and dimethyl groups. This compound is typically used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-cyclopentyl-N,N-dimethylpropane-1,3-diamine dihydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with cyclopentylamine and N,N-dimethylpropane-1,3-diamine.

    Reaction: The cyclopentylamine is reacted with N,N-dimethylpropane-1,3-diamine under controlled conditions to form the desired compound.

    Purification: The product is then purified through crystallization or distillation to obtain N’-cyclopentyl-N,N-dimethylpropane-1,3-diamine.

    Formation of Dihydrochloride Salt: Finally, the compound is treated with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of N’-cyclopentyl-N,N-dimethylpropane-1,3-diamine dihydrochloride involves large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized for temperature, pressure, and catalyst concentration to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

N’-cyclopentyl-N,N-dimethylpropane-1,3-diamine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides.

    Reduction: It can be reduced to form secondary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) are employed under mild conditions.

Major Products

    Oxidation: Amine oxides.

    Reduction: Secondary amines.

    Substitution: Various substituted amines depending on the nucleophile used.

Scientific Research Applications

N’-cyclopentyl-N,N-dimethylpropane-1,3-diamine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.

Mechanism of Action

The mechanism by which N’-cyclopentyl-N,N-dimethylpropane-1,3-diamine dihydrochloride exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N,N-dimethylpropane-1,3-diamine: A structurally similar compound with different substituents.

    Cyclopentylamine: Shares the cyclopentyl group but lacks the dimethyl substitution.

    N,N-dimethylcyclopentylamine: Similar in structure but with different functional groups.

Uniqueness

N’-cyclopentyl-N,N-dimethylpropane-1,3-diamine dihydrochloride is unique due to its specific combination of cyclopentyl and dimethyl groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications.

Properties

IUPAC Name

N-cyclopentyl-N',N'-dimethylpropane-1,3-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N2/c1-12(2)9-5-8-11-10-6-3-4-7-10/h10-11H,3-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEYCTSADAZRBIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCNC1CCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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